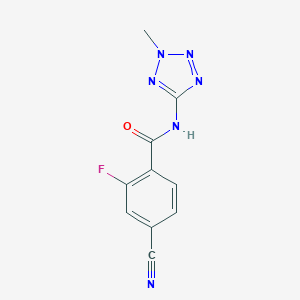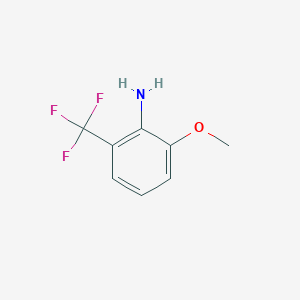
3-(溴甲基)-2-氯吡啶
概述
描述
“3-(Bromomethyl)-2-chloropyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. The molecule consists of a pyridine ring, which is structurally related to benzene, with one methylene bridge (-CH2-) substituted by a bromine atom and a chlorine atom substituted at the 2nd position of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound might involve electrophilic aromatic substitution reactions, where a bromomethyl group and a chlorine are introduced into the pyridine ring. The exact method would depend on the starting materials and the specific conditions .Molecular Structure Analysis
The molecule likely has a planar structure due to the sp2 hybridization of the atoms in the pyridine ring. The bromomethyl group is likely to project out of this plane .Chemical Reactions Analysis
As a halogenated compound, “3-(Bromomethyl)-2-chloropyridine” might undergo various reactions including nucleophilic substitution or elimination reactions. The bromomethyl group could potentially act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Bromomethyl)-2-chloropyridine” would depend on its structure. As a halogenated aromatic compound, it is likely to be relatively stable. It might have a relatively high boiling point due to the presence of the aromatic ring and halogen atoms .科学研究应用
X-ray Structure Analysis
相关于3-(溴甲基)-2-氯吡啶的化合物结构,如3-溴甲基-2-氯喹啉,已经通过X射线晶体学进行了研究。这些研究揭示了它们的晶体结构的细节,包括晶胞参数和分子内相互作用,这对于理解化合物的化学行为和潜在应用(Kant, Kohli, Chhajer, Malathi, & Mohan, 2010)至关重要。
催化胺化反应
使用钯配合物催化了类似5-溴-2-氯吡啶的化合物的选择性胺化。这个过程表明高产率和化学选择性,显示了在制药和其他化工行业中高效合成方法的潜力(Ji, Li, & Bunnelle, 2003)。
振动光谱和理论计算
氯代和溴代吡啶的振动光谱已被记录和指定,理论计算(密度泛函理论)与实验值有很好的一致性。这些研究有助于理解这些化合物的分子结构和性质,对于各种化学应用是有价值的(Boopalachandran, Sheu, & Laane, 2012)。
高支化聚电解质的合成
从类似3,5-双(溴甲基)吡啶的化合物合成新的高支化聚电解质,展示了这些化合物在创造具有独特性能的新材料方面的潜力,如电导率或化学反应性(Monmoton, Lefebvre, & Fradet, 2008)。
天然生物碱的全合成
从3-溴-2-(溴甲基)吡啶衍生的化合物已被用于合成类似维罗林B的天然生物碱。这展示了这类化合物在复杂有机合成中的作用,特别是在制药研究中(Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010)。
作用机制
Target of Action
Brominated compounds like 3-bromopyruvic acid (3bp), which bears structural similarity to 3-(bromomethyl)-2-chloropyridine, have been shown to target the enzyme glyceraldehyde-3-phosphate dehydrogenase . This enzyme plays a crucial role in the glycolytic pathway, which is essential for energy production in cells .
Mode of Action
Brominated compounds are known to be strong alkylating agents . Alkylation typically involves the transfer of an alkyl group from the alkylating agent to a target molecule, which can lead to changes in the target molecule’s structure and function. In the case of 3BP, it inhibits the activity of its target enzyme, disrupting the glycolytic pathway .
Biochemical Pathways
Disruption of this pathway could have downstream effects on cellular energy production and other processes dependent on the products of glycolysis .
Pharmacokinetics
For instance, halomon, a brominated compound, has been studied in mice after various routes of administration . Such studies can provide insights into the potential ADME properties of 3-(Bromomethyl)-2-chloropyridine.
Result of Action
This could potentially lead to cell death, particularly in cells that rely heavily on glycolysis for energy production .
安全和危害
未来方向
属性
IUPAC Name |
3-(bromomethyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHDPMALJLPDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596595 | |
| Record name | 3-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-chloropyridine | |
CAS RN |
111108-72-6 | |
| Record name | 3-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


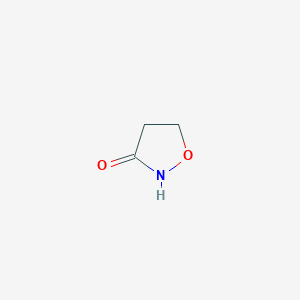

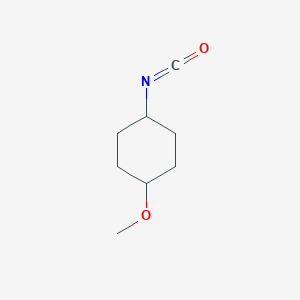

![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
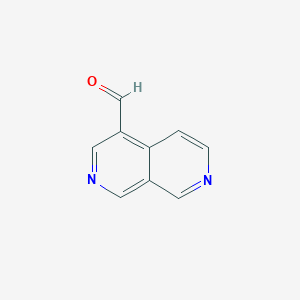


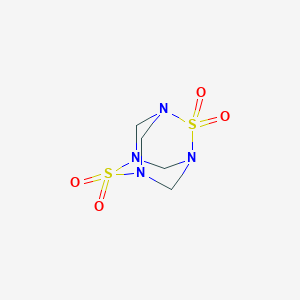

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
